METHYL 5-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}FURAN-2-CARBOXYLATE
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Overview
Description
METHYL 5-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a furan ring, a triazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}FURAN-2-CARBOXYLATE typically involves the reaction of 5-ethyl-4H-1,2,4-triazole-3-thiol with methyl 5-bromomethylfuran-2-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
METHYL 5-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}FURAN-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 5-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The furan ring may interact with biological membranes, affecting their integrity and function. The compound’s overall structure allows it to participate in various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
METHYL 1H-1,2,4-TRIAZOLE-3-CARBOXYLATE: Similar triazole structure but lacks the furan ring.
5-ETHYL-4H-1,2,4-TRIAZOLE-3-THIOL: Contains the triazole and thiol groups but lacks the furan and ester groups.
METHYL 4-{(E)-[({[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)HYDRAZONO]METHYL}BENZOATE: Contains a similar triazole structure but with additional functional groups.
Uniqueness
METHYL 5-{[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}FURAN-2-CARBOXYLATE is unique due to the combination of the furan ring, triazole ring, and carboxylate ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
methyl 5-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-3-9-12-11(14-13-9)18-6-7-4-5-8(17-7)10(15)16-2/h4-5H,3,6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUVLQCYECBYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC2=CC=C(O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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